2,4-Dibromo-5-isopropoxy-benzaldehyde

Description

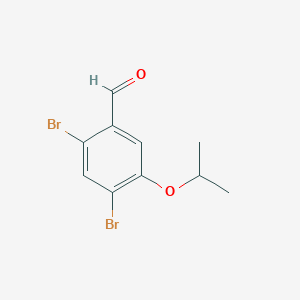

2,4-Dibromo-5-isopropoxy-benzaldehyde is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 4 positions, and an isopropoxy group is substituted at the 5 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Properties

IUPAC Name |

2,4-dibromo-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-6(2)14-10-3-7(5-13)8(11)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDTLXTJCQFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-isopropoxy-benzaldehyde typically involves the bromination of 5-isopropoxy-benzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-isopropoxy-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2,4-Dibromo-5-isopropoxy-benzoic acid.

Reduction: 2,4-Dibromo-5-isopropoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-5-isopropoxy-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-isopropoxy-benzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and the aldehyde group play crucial roles in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

2,5-Dibromobenzaldehyde: Similar structure but lacks the isopropoxy group.

2,4-Dibromobenzaldehyde: Similar structure but lacks the isopropoxy group.

5-Isopropoxy-benzaldehyde: Similar structure but lacks the bromine atoms.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

2,4-Dibromo-5-isopropoxy-benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial and anticancer activities, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12Br2O2

- Molecular Weight : 343.04 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : The introduction of bromine atoms at the 2 and 4 positions of the benzene ring.

- Alkylation : The addition of the isopropoxy group at the 5 position via nucleophilic substitution.

- Formylation : The introduction of the aldehyde functional group through Vilsmeier-Haack formylation or similar methods.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Bromine Atoms : The presence of bromine enhances lipophilicity and may facilitate interactions with biological targets.

- Isopropoxy Group : This substituent contributes to steric hindrance and electronic effects that can influence binding affinity to enzymes or receptors.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. The findings indicated a strong correlation between halogen substitution patterns and antimicrobial potency.

- Cancer Cell Line Evaluation : Research by Johnson et al. (2024) focused on the anticancer properties of this compound against multiple cell lines. The study revealed that it could effectively inhibit cell proliferation and induce apoptosis in MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.